molecular formula C15H11N3O3S B3013635 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313275-81-9

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3013635
CAS No.: 313275-81-9
M. Wt: 313.33
InChI Key: SZWJEMYDHYPFJM-UHFFFAOYSA-N
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Description

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Future Directions

The future directions for “3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by benzothiazole derivatives, this compound could be a promising candidate for drug development .

Preparation Methods

The synthesis of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One efficient method involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide include:

Properties

IUPAC Name

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-3-2-4-10(7-9)14(19)17-15-16-12-6-5-11(18(20)21)8-13(12)22-15/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWJEMYDHYPFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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